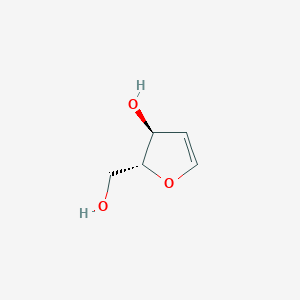

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

説明

Decitabine Impurity, a reagent in the synthesisof Decitabine.

生物活性

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, also known as D-ribal, is a glycal derivative of ribose that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by an anhydro structure that influences its reactivity and interactions in biological systems. Recent studies have explored its synthesis, molecular recognition capabilities, and implications in various biological contexts.

The synthesis of this compound typically involves several chemical transformations starting from ribose derivatives. For instance, the compound can be synthesized via a series of acylation and bromination reactions, followed by hydrolysis and crystallization processes . The synthetic pathways often yield varying degrees of purity and structural isomers, which can affect subsequent biological evaluations.

Molecular Recognition

Research indicates that this compound can participate in molecular recognition processes, particularly in the formation of stable DNA triple helices. This property is significant for applications in gene regulation and therapeutic interventions targeting nucleic acid structures .

Antiviral and Antitumor Potential

The compound has been evaluated for its antiviral and antitumor activities. Studies have shown that glycal derivatives possess the ability to inhibit viral replication and induce apoptosis in cancer cells. The mechanism appears to involve interference with nucleic acid metabolism, potentially through the inhibition of key enzymes involved in nucleotide synthesis .

Study 1: Antiviral Activity

A study conducted by researchers at the National University of Singapore demonstrated that this compound exhibited significant antiviral activity against certain strains of viruses. The compound was found to disrupt viral RNA synthesis, leading to reduced viral loads in infected cell cultures .

Study 2: Antitumor Effects

In another investigation focusing on cancer treatment, the compound was tested against various tumor cell lines. Results indicated that D-ribal induced cell cycle arrest and apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer agents .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis | |

| Molecular recognition | Formation of stable DNA triplexes |

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions with nucleic acids enhances its efficacy as a molecular recognition agent. Furthermore, its anhydro configuration may allow it to mimic natural substrates involved in nucleic acid metabolism, thereby exerting inhibitory effects on relevant enzymes .

科学的研究の応用

Synthesis of Nucleosides

One of the primary applications of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is in the synthesis of nucleosides. This compound serves as a precursor for the production of 2'-deoxy-C-nucleosides through cross-coupling reactions with various iodoheterocycles. The resulting nucleosides have potential therapeutic applications, particularly in antiviral and anticancer therapies .

Case Study: Nucleoside Synthesis

In a study by Daves et al. (1990), this compound was utilized to synthesize modified nucleosides that exhibited enhanced biological activity compared to their natural counterparts. The research demonstrated that derivatives synthesized from this compound showed improved efficacy against viral infections, highlighting its importance in drug development .

Glycal Synthesis

The compound is also involved in synthesizing various glycal derivatives. Glycals are essential intermediates in carbohydrate chemistry and are used to produce glycosides and other complex carbohydrates. The synthesis of this compound allows for the formation of diverse glycal structures that can be further modified for specific applications .

Table: Comparison of Glycal Derivatives

| Glycal Derivative | Yield (%) | Application |

|---|---|---|

| 3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol | 75% | Antiviral agents |

| 3-O-derivatized 5-hydroxy glycals | 90% | Anticancer agents |

| 2,3-O-isopropylidene-D-ribofuranose | 60% | Carbohydrate-based vaccines |

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for developing new drugs. Its derivatives have shown promise in treating various diseases due to their structural similarity to naturally occurring nucleosides. For instance, research has indicated that certain derivatives possess antiviral properties against HIV and other viruses .

Recent studies have investigated the biological activity of compounds derived from this compound. These studies focus on understanding how modifications to the structure influence biological interactions and efficacy.

In a publication by Mayer et al. (2003), several derivatives were tested for their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions led to increased potency, suggesting potential pathways for drug design .

特性

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOSIWMWLVSBIC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914330 | |

| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96761-00-1 | |

| Record name | Ribal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol in nucleoside chemistry?

A1: this compound, also known as D-ribal, is a crucial building block in the synthesis of 2'-deoxynucleosides. [] These deoxynucleosides are essential components of DNA, highlighting the compound's importance in nucleic acid chemistry. Interestingly, D-ribal can be transiently generated by the enzyme nucleoside 2-deoxyribosyltransferase during the hydrolysis of 2'-deoxynucleosides. [] This enzyme can then utilize D-ribal to synthesize new deoxyribonucleosides in the presence of nucleic acid bases. [] This enzymatic activity offers a novel approach to producing 2'-deoxynucleosides.

Q2: How does the stereochemistry of this compound influence its applications in organic synthesis?

A2: this compound, a furanoid glycal, plays a crucial role in synthesizing substituted dihydrofurans. [] Specifically, it acts as a precursor for cis disubstituted dihydrofurans. [] The stereochemistry at the 3 and 5 positions of this compound determines the stereochemical outcome of the final dihydrofuran product. Therefore, controlling the stereochemistry during the synthesis of this compound is crucial for obtaining the desired stereochemistry in the target dihydrofuran molecules.

Q3: Can you describe the use of this compound in the development of P2Y(1) receptor antagonists?

A3: Researchers have successfully employed this compound as a starting material to synthesize C-nucleoside pyrazolo[1,5-a]-1,3,5-triazines, a novel class of P2Y(1) receptor antagonists. [] These antagonists demonstrated potent inhibition of ADP-induced platelet aggregation in vitro and exhibited prolonged activity in vivo. [] This research highlights the potential of using this compound as a scaffold for developing new therapeutic agents targeting the P2Y(1) receptor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。